6-Chloro-2-propylquinolin-4-amine
Description
6-Chloro-2-propylquinolin-4-amine (CAS: 1189105-45-0) is a quinoline derivative with the molecular formula C₁₂H₁₃N₂Cl and a molecular weight of 220.698 g/mol . The compound features a quinoline backbone substituted with a chlorine atom at position 6, a propyl group at position 2, and an amine group at position 4 (Figure 1). Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.
Properties
CAS No. |
1189105-45-0 |
|---|---|
Molecular Formula |
C12H13ClN2 |
Molecular Weight |
220.70 g/mol |
IUPAC Name |
6-chloro-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H13ClN2/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7H,2-3H2,1H3,(H2,14,15) |
InChI Key |
ZRIDNZBHEUUKOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propylquinolin-4-amine typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as the primary reagents .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-propylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2-propylquinolin-4-amine has garnered attention for its potential as:
- Antimalarial Agent : Similar quinoline derivatives are being investigated for their activity against chloroquine-resistant strains of Plasmodium falciparum. Studies have demonstrated that modifications to the quinoline structure can enhance efficacy against resistant strains .
- Anticancer Agent : Research indicates that quinoline derivatives exhibit antiproliferative effects on various cancer cell lines, suggesting that this compound may also possess similar properties .
- Antimicrobial Activity : The compound is being explored for its effectiveness against various bacterial strains and fungi, indicating a potential role in treating infections.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for creating more complex quinoline derivatives. Its unique structure allows researchers to modify it further to develop new compounds with enhanced biological activities.
Industrial Applications
The compound finds utility in:
- Dyes and Pigments Production : Its chemical properties make it suitable for use in producing various dyes and pigments, contributing to its industrial significance.
Antimalarial Activity
Research has shown that derivatives of quinoline, including those similar to this compound, exhibit significant antimalarial activity. For instance, studies indicated that modifications in the side chains could improve efficacy against chloroquine-resistant malaria strains, leading to promising results in preclinical models .
Anticancer Potential
A series of studies have focused on the antiproliferative effects of quinoline derivatives on various cancer cell lines. The findings suggest that structural modifications can lead to enhanced activity against specific cancer types, positioning compounds like this compound as candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 6-Chloro-2-propylquinolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 6-chloro-2-propylquinolin-4-amine, differing primarily in substituent groups or core heterocycles. Key comparisons are summarized in Table 1.
Table 1: Structural and Analytical Comparison of Selected Compounds
Key Comparative Insights
Core Heterocycle Differences
- Quinoline vs. Pyrimidine derivatives (e.g., 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline) may exhibit distinct electronic properties due to nitrogen positioning, affecting solubility and reactivity .
Substituent Effects
- Alkyl Chain Variations: Replacing the propyl group in the target compound with a methyl group (as in 6-chloro-2-methyl-N-propylquinolin-4-amine) reduces steric bulk, which could alter binding affinity or metabolic stability .
- Chlorine Position: The 6-chloro substitution in quinoline derivatives contrasts with the 4-chloro substitution in 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline, where chlorine’s electron-withdrawing effect may modulate intermolecular interactions differently .
Functional Group Impact
- Amine Positioning: The 4-amine group in this compound is absent in pyridine analogs like 6-propylpyridin-2-amine, which instead features a 2-amine group. This positional difference may influence hydrogen-bonding capabilities and target selectivity .
Analytical and Pharmacokinetic Considerations
- LCMS/HPLC Data: The pyrimidine-aniline hybrid 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline exhibits an HPLC retention time of 0.75 minutes (condition: SQD-FA05), suggesting higher polarity compared to the more lipophilic quinoline derivatives .
- Molecular Weight Trends: Quinoline derivatives generally have higher molecular weights (e.g., 220–250 g/mol) compared to pyridine analogs (e.g., 136 g/mol for 6-propylpyridin-2-amine), which may impact bioavailability and pharmacokinetic profiles .
Biological Activity
6-Chloro-2-propylquinolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H13ClN2
- Molecular Weight : 220.7 g/mol
- IUPAC Name : 4-amino-6-chloro-2-propylquinoline
This compound exhibits biological activity primarily through its interaction with specific molecular targets. It has been noted for its potential as an antimalarial agent, particularly against chloroquine-resistant strains of Plasmodium falciparum. The compound's mechanism is thought to involve the inhibition of heme polymerization, which is critical for the survival of the malaria parasite.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research indicates that the presence of the chloro group at the 6-position and the amino group at the 4-position are crucial for enhancing antimalarial activity. Additionally, variations in the side chains can significantly affect potency and selectivity against different strains.
Biological Activity Data
Recent studies have evaluated the antiplasmodial activity of several derivatives of quinoline compounds, including this compound. The results are summarized in the following table:
| Compound Name | IC50 (nM) | Activity Description |
|---|---|---|
| This compound | 11.16 | Active against chloroquine-resistant P. falciparum |
| Derivative A (with longer side chain) | 9.79 | Enhanced activity compared to parent compound |
| Derivative B (with methyl substitution) | 12.13 | Moderate activity against both CQ-S and CQ-R strains |
Case Studies
- Antimalarial Activity : A study conducted by Sinha et al. demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant antiplasmodial activity with IC50 values in the nanomolar range against both chloroquine-sensitive and resistant strains. The study highlighted that modifications at the chiral center could lead to improved efficacy against resistant strains .
- In Vivo Studies : In vivo evaluations showed that certain derivatives could achieve over 100% parasitemia suppression on day four post-treatment in animal models, indicating potential for clinical application .
- Multi-target Ligands : Recent research has explored the role of multi-target ligands in enhancing therapeutic efficacy. Compounds similar to this compound have been studied for their ability to modulate multiple biological targets, which could provide advantages over traditional single-target drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
